Tert-butyl N-[(Z)-hex-2-enyl]carbamate
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Overview
Description
Tert-butyl N-[(Z)-hex-2-enyl]carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless liquid with a faint odor and is soluble in water. TBC has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
Mechanism of Action
Tert-butyl N-[(Z)-hex-2-enyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects:
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has been shown to have a number of biochemical and physiological effects on insects. It has been found to disrupt the normal functioning of the nervous system, leading to paralysis and death. Tert-butyl N-[(Z)-hex-2-enyl]carbamate has also been shown to affect the metabolism of insects, leading to a decrease in energy production and an increase in oxidative stress.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity to non-target organisms. However, Tert-butyl N-[(Z)-hex-2-enyl]carbamate also has some limitations. It is not effective against all insect pests and may have limited efficacy against certain species. Additionally, Tert-butyl N-[(Z)-hex-2-enyl]carbamate may have some negative effects on the environment, such as the potential for groundwater contamination.
Future Directions
There are several future directions for research on Tert-butyl N-[(Z)-hex-2-enyl]carbamate. One area of interest is the development of new formulations that can increase the efficacy of the insecticide. Another area of research is the study of the environmental impact of Tert-butyl N-[(Z)-hex-2-enyl]carbamate and the development of strategies to reduce its potential negative effects. Additionally, there is a need for further research on the mechanism of action of Tert-butyl N-[(Z)-hex-2-enyl]carbamate and its effects on non-target organisms.
Conclusion:
Tert-butyl N-[(Z)-hex-2-enyl]carbamate is a carbamate insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests and has low toxicity to non-target organisms. Tert-butyl N-[(Z)-hex-2-enyl]carbamate works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately, death. While Tert-butyl N-[(Z)-hex-2-enyl]carbamate has several advantages for use in lab experiments, it also has some limitations and potential negative effects on the environment. Future research on Tert-butyl N-[(Z)-hex-2-enyl]carbamate should focus on the development of new formulations, the study of its environmental impact, and further investigation into its mechanism of action.
Synthesis Methods
Tert-butyl N-[(Z)-hex-2-enyl]carbamate can be synthesized by reacting tert-butyl chloroformate with (Z)-hex-2-enylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified by distillation or recrystallization.
Scientific Research Applications
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including those that are resistant to other insecticides. Tert-butyl N-[(Z)-hex-2-enyl]carbamate is also known to have low toxicity to non-target organisms, making it an attractive alternative to other insecticides.
properties
CAS RN |
144019-21-6 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-hex-2-enyl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,12,13)/b8-7- |
InChI Key |
IKJKCVLGPBBYBU-FPLPWBNLSA-N |
Isomeric SMILES |
CCC/C=C\CNC(=O)OC(C)(C)C |
SMILES |
CCCC=CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC=CCNC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, 2-hexenyl-, 1,1-dimethylethyl ester, (Z)- (9CI) |
Origin of Product |
United States |
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